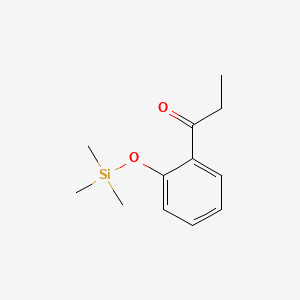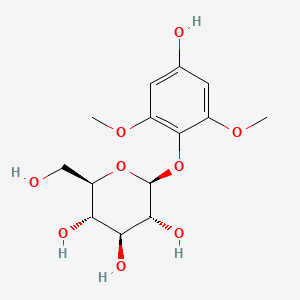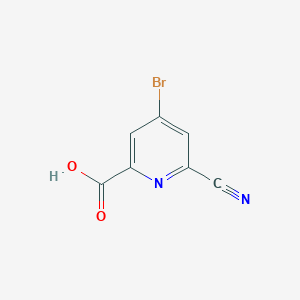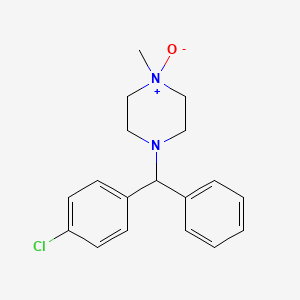
N-(4-Hydroxypentyl)phthalimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Hydroxypentyl)phthalimide is a derivative of phthalimide, an important class of organic molecules known for their diverse biological activities and applications in various fields Phthalimides are characterized by the presence of a phthalimide moiety, which is a nitrogen-containing heterocycle with two carbonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxypentyl)phthalimide typically involves the reaction of phthalic anhydride with 4-hydroxypentylamine. The reaction proceeds through the formation of an intermediate amide, which then cyclizes to form the phthalimide ring. The reaction is usually carried out under reflux conditions in an organic solvent such as toluene or xylene. The reaction mixture is heated to around 120-150°C for several hours to ensure complete conversion to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved using continuous processes. One common method involves the use of a vertical reaction tube filled with packing material. Molten phthalic anhydride and excess 4-hydroxypentylamine are continuously fed into the top of the tube and react at elevated temperatures (250-280°C) to form the phthalimide product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Hydroxypentyl)phthalimide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone derivative.
Reduction: The carbonyl groups in the phthalimide ring can be reduced to form the corresponding amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: The major product is the corresponding ketone derivative.
Reduction: The major products are the amine derivatives.
Substitution: The major products depend on the nucleophile used, resulting in various substituted phthalimide derivatives
Wissenschaftliche Forschungsanwendungen
N-(4-Hydroxypentyl)phthalimide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: It is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: It is used in the production of polymers, dyes, and agrochemicals
Wirkmechanismus
The mechanism of action of N-(4-Hydroxypentyl)phthalimide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors and signaling pathways, modulating various biological processes such as cell proliferation, apoptosis, and inflammation .
Vergleich Mit ähnlichen Verbindungen
N-(4-Hydroxypentyl)phthalimide can be compared with other similar compounds, such as:
Phthalimide: The parent compound, which lacks the hydroxypentyl group.
N-(2-Hydroxyethyl)phthalimide: A derivative with a shorter hydroxyalkyl chain.
N-(4-Hydroxybutyl)phthalimide: A derivative with a similar structure but a shorter alkyl chain.
Uniqueness
This compound is unique due to the presence of the hydroxypentyl group, which imparts distinct chemical and biological properties. This functional group enhances its solubility, reactivity, and potential for forming hydrogen bonds, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
2-(4-hydroxypentyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-9(15)5-4-8-14-12(16)10-6-2-3-7-11(10)13(14)17/h2-3,6-7,9,15H,4-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQXSFUEPDPFNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN1C(=O)C2=CC=CC=C2C1=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[[[(2,6-Dichlorophenyl)methyl]amino](methylthio)methylene]-5,6-dimethoxy-1H-indene-1,3(2H)-dione](/img/structure/B15296067.png)


![2-[4-(2-Furyl)-1,3-thiazol-2-yl]-3-(3-phenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B15296080.png)

![4-[2-(3-Methylphenyl)ethyl]piperidine hydrochloride](/img/structure/B15296096.png)
![ditert-butyl (6aR,9R,10aR)-9-(hydroxymethyl)-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,7-dicarboxylate](/img/structure/B15296102.png)



![6-Methylidene-5-oxaspiro[2.4]heptan-4-one](/img/structure/B15296131.png)


![Methyl 3-[(3-phenylpropyl)amino]butanoate hydrochloride](/img/structure/B15296154.png)
